
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is a complex organic compound with the molecular formula C28H31O4P. This compound is known for its unique structure, which includes a triphenylphosphoranylidene group and a tert-butyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester typically involves the reaction of triphenylphosphine with an appropriate butanedioic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the nucleophile used .
科学研究应用
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester involves its interaction with specific molecular targets. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-methyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-propyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-isopropyl ester
Uniqueness
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of the triphenylphosphoranylidene group enhances its reactivity, making it a valuable reagent in organic synthesis. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various reactions .
属性
分子式 |
C28H31O4P |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
4-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C28H31O4P/c1-5-31-27(30)25(21-26(29)32-28(2,3)4)33(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20H,5,21H2,1-4H3 |
InChI 键 |
MOISLNSHZZDJGS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


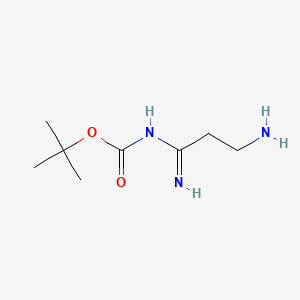
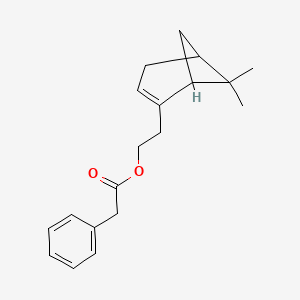
![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
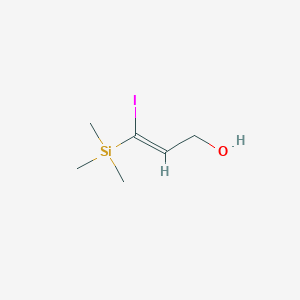
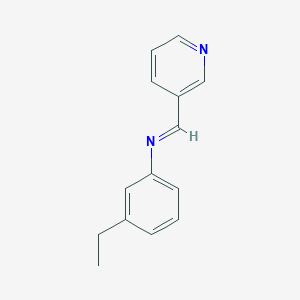

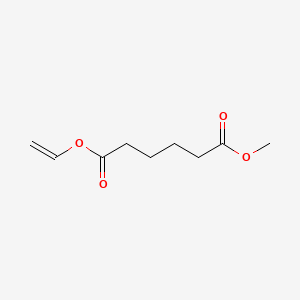


![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)



